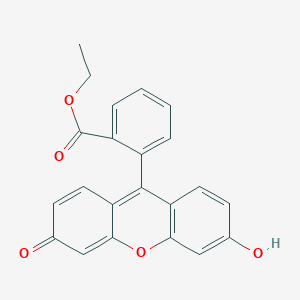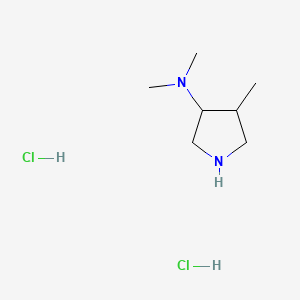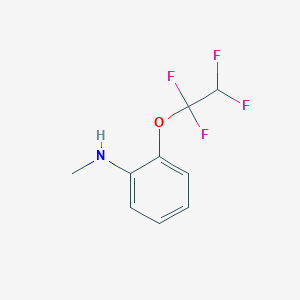
N-Methyl-2-(1,1,2,2-tetrafluoroethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2-(1,1,2,2-tetrafluoroethoxy)aniline is an organic compound characterized by the presence of a methyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a 1,1,2,2-tetrafluoroethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-(1,1,2,2-tetrafluoroethoxy)aniline typically involves the reaction of N-methylaniline with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms may be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-2-(1,1,2,2-tetrafluoroethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N-Methyl-2-(1,1,2,2-tetrafluoroethoxy)aniline exerts its effects involves its interaction with specific molecular targets. The presence of the tetrafluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors, thereby modulating biological pathways.
Comparación Con Compuestos Similares
- N-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene
- 3-(1,1,2,2-tetrafluoroethoxy)aniline
Comparison: N-Methyl-2-(1,1,2,2-tetrafluoroethoxy)aniline is unique due to the presence of both the methyl group on the nitrogen atom and the tetrafluoroethoxy group on the aniline ring. This combination imparts distinct chemical and physical properties, making it different from other similar compounds that may lack one of these substituents.
Propiedades
Fórmula molecular |
C9H9F4NO |
|---|---|
Peso molecular |
223.17 g/mol |
Nombre IUPAC |
N-methyl-2-(1,1,2,2-tetrafluoroethoxy)aniline |
InChI |
InChI=1S/C9H9F4NO/c1-14-6-4-2-3-5-7(6)15-9(12,13)8(10)11/h2-5,8,14H,1H3 |
Clave InChI |
RLAPSPZZWCLGMH-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=CC=C1OC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



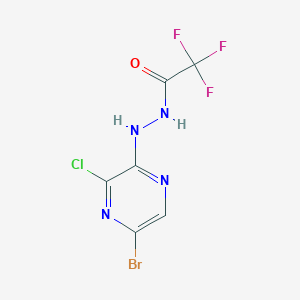
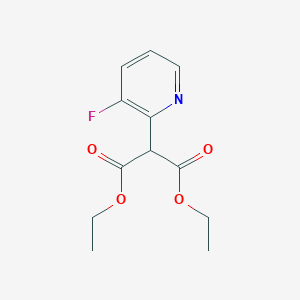
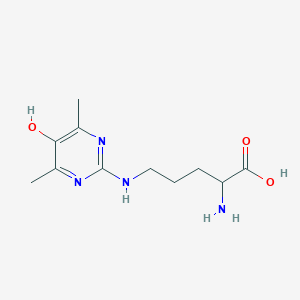
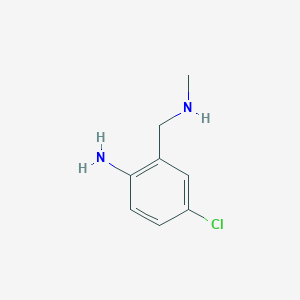
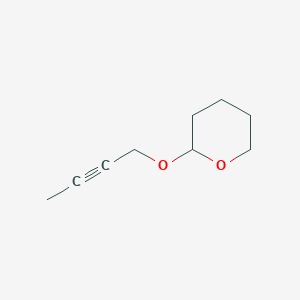


![Methyl [1,3]dioxolo[4,5-c]pyridine-4-carboxylate](/img/structure/B13903503.png)
